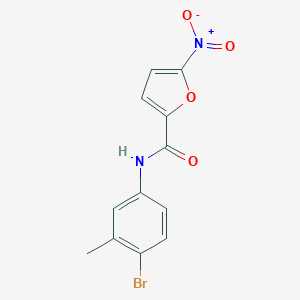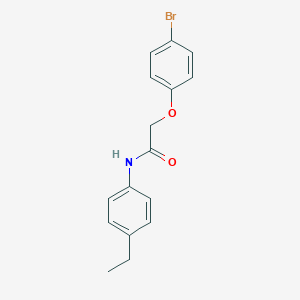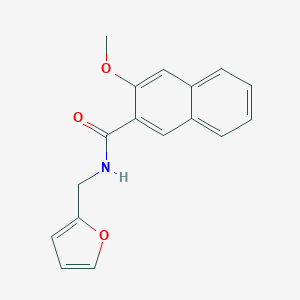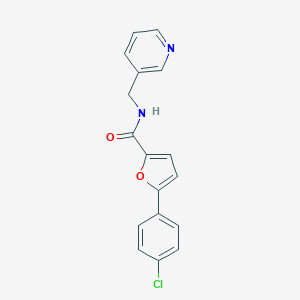
N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide, also known as BNPF, is a synthetic compound that belongs to the family of nitrofurans. It has been studied extensively for its potential applications in scientific research, particularly in the field of pharmacology. In
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide is not fully understood. However, it is believed that this compound exerts its biological effects by interfering with the normal functioning of cellular processes. Specifically, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. Additionally, this compound has been shown to induce oxidative stress in cells, which can contribute to its antimicrobial and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is effective against a number of bacterial and fungal species, including drug-resistant strains. Additionally, this compound has been shown to exhibit antitumor activity in various cancer cell lines. Furthermore, this compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide in lab experiments is its availability and ease of synthesis. Additionally, this compound has been extensively studied, making it a well-characterized compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid exposure to harmful compounds.
Future Directions
There are several future directions for research on N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, there is a need for in vivo studies to investigate the pharmacokinetics and toxicity of this compound. Finally, this compound has potential applications in the development of new antimicrobial, antitumor, and anti-inflammatory agents, and further research in these areas is warranted.
Synthesis Methods
The synthesis of N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide involves the reaction between 4-bromo-3-methylphenylamine and 5-nitro-2-furoic acid in the presence of a suitable reagent. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of this compound has been optimized for large-scale production, making it readily available for scientific research.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-5-nitro-2-furamide has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Additionally, this compound has been studied for its potential use as a pharmacological tool to investigate the role of nitrofurans in various biological processes.
Properties
Molecular Formula |
C12H9BrN2O4 |
|---|---|
Molecular Weight |
325.11 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C12H9BrN2O4/c1-7-6-8(2-3-9(7)13)14-12(16)10-4-5-11(19-10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI Key |
FSBSUYACYLQBLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B251825.png)
![2-(4-methoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B251826.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251828.png)

![N-(2-methyl-4-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B251833.png)
![N-{4-[(4-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B251835.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B251836.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B251838.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B251841.png)
